CP-226269
CAS No.: 220941-93-5
Cat. No.: VC0524279
Molecular Formula: C18H19FN4
Molecular Weight: 310.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 220941-93-5 |
---|---|
Molecular Formula | C18H19FN4 |
Molecular Weight | 310.4 g/mol |
IUPAC Name | 5-fluoro-2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-indole |
Standard InChI | InChI=1S/C18H19FN4/c19-15-4-5-17-14(11-15)12-16(21-17)13-22-7-9-23(10-8-22)18-3-1-2-6-20-18/h1-6,11-12,21H,7-10,13H2 |
Standard InChI Key | PQOIDBZLMJMYCD-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CC2=CC3=C(N2)C=CC(=C3)F)C4=CC=CC=N4 |
Canonical SMILES | C1CN(CCN1CC2=CC3=C(N2)C=CC(=C3)F)C4=CC=CC=N4 |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
CP-226269 (IUPAC name: 5-fluoro-2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-indole) is a synthetic small molecule characterized by a fused indole ring system substituted with a fluorine atom and a pyridinylpiperazine side chain. Its molecular formula, C₁₈H₁₉FN₄, confers a molecular weight of 310.37 g/mol . The compound’s achiral structure eliminates stereochemical complexity, as evidenced by its lack of defined stereocenters or E/Z isomerism .
Structural Features
The indole core of CP-226269 is substituted at the 5-position with fluorine, enhancing electronegativity and influencing receptor binding kinetics. A methylene bridge links the indole nitrogen to a piperazine ring, which is further substituted with a pyridine moiety at the 4-position . This arrangement creates a pharmacophore optimized for D4R interaction, as demonstrated by molecular docking studies .
Table 1: Key Physicochemical Properties of CP-226269
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₁₉FN₄ | |
Molecular Weight (Da) | 310.37 | |
Hydrogen Bond Acceptors | 3 | |
Hydrogen Bond Donors | 1 | |
Rotatable Bonds | 3 | |
LogP (Predicted) | 3.2 |
The compound’s moderate lipophilicity (LogP ≈ 3.2) balances membrane permeability and aqueous solubility, facilitating central nervous system (CNS) penetration . Its SMILES notation (FC1=CC2=C(NC(CN3CCN(CC3)C4=NC=CC=C4)=C2)C=C1) and InChIKey (PQOIDBZLMJMYCD-UHFFFAOYSA-N) provide unambiguous structural identifiers .
Pharmacological Profile and Mechanism of Action
CP-226269 functions as a full agonist at dopamine D4 receptors, exhibiting nanomolar affinity (Ki = 6.0 nM) and high selectivity over D2 and D3 receptors . This selectivity arises from its unique interactions with transmembrane helix 7 (Thr7.39) in D4Rs, a critical determinant of ligand-receptor specificity .
Receptor Selectivity and Signaling
In vitro assays using HEK293 cells co-expressing human D4, D2L, or D3 receptors with Gαqo5 chimeric proteins demonstrated CP-226269’s preferential activation of D4Rs:
The compound’s efficacy in inhibiting cAMP production (EC₅₀ = 5.8 nM) and stimulating phospholipid methylation (EC₅₀ = 2.9 nM) underscores its dual signaling modulation in SK-N-MC neuroblastoma cells . These effects correlate with D4R-mediated phosphatidylethanolamine N-methyltransferase (PEMT) activation, a pathway implicated in synaptic membrane remodeling .
Preclinical Research Findings
Cognitive Enhancement
In the 5-trial inhibitory avoidance model, CP-226269 (0.2–25.0 mg/kg) significantly enhanced memory consolidation, an effect blocked by D4R antagonists . This aligns with D4R’s role in prefrontal cortical circuits governing executive function .
Neurochemical Effects
Nigrostriatal denervation studies in rats revealed upregulated D4R binding in the caudate-putamen following CP-226269 administration, suggesting compensatory receptor plasticity in dopaminergic pathways .
Table 2: Key Preclinical Data
Parameter | Value | Model System | Source |
---|---|---|---|
Phospholipid Methylation EC₅₀ | 2.9 nM | SK-N-MC cells | |
cAMP Inhibition EC₅₀ | 5.8 nM | D4R-transfected cells | |
Cognitive Enhancement ED₅₀ | 5.2 mg/kg | Rat inhibitory avoidance |
Challenges and Future Directions
Despite its selectivity, CP-226269’s translational success hinges on resolving:
-
Bioavailability Limitations: Poor oral absorption in primate models
-
Receptor Polymorphism Effects: Variable responses across D4R variants (e.g., 7-repeat allele)
-
Long-Term Safety: Prolactin modulation and cardiac QT prolongation risks
Ongoing structure-activity relationship (SAR) studies aim to refine the piperazine substituents to enhance blood-brain barrier penetration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume